[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde
Description
Properties
CAS No. |
941283-16-5 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(1,3-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C10H12O3/c1-8-7-10(2,13-6-5-11)4-3-9(8)12/h3-5,7H,6H2,1-2H3 |
InChI Key |
SHBTWTJWRXSJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=CC1=O)(C)OCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde typically involves the condensation of 1,3-dimethyl-4-oxocyclohexa-2,5-dienone with an appropriate aldehyde under controlled conditions. One common method involves the use of acidic catalysts to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the cyclohexa-2,5-dienone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Organic Synthesis
- Reagent in Organic Reactions :
- This compound can serve as an electrophilic reagent in various organic transformations due to its reactive carbonyl group. It participates in nucleophilic additions and can be used to synthesize more complex organic molecules.
- Synthesis of Natural Products :
- Its structural features allow it to be utilized in the synthesis of natural products that contain similar bicyclic structures. This is particularly relevant in the field of natural product chemistry where complex molecules are often synthesized from simpler precursors.
Medicinal Chemistry
-
Anticancer Potential :
- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research indicates that compounds with similar structures can inhibit the synthesis of essential macromolecules in cancer cells and interfere with mitochondrial metabolism . Further investigation into the specific activity of [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is warranted.
-
Pharmacological Studies :
- The compound's ability to modify biological pathways makes it a candidate for pharmacological studies aimed at understanding its effects on various diseases.
Material Science Applications
-
Polymer Chemistry :
- The reactivity of [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde can be harnessed in the development of new polymer materials. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength.
-
Coatings and Adhesives :
- Due to its chemical structure, this compound may find applications in formulating specialty coatings and adhesives that require specific adhesion properties or resistance to environmental factors.
Case Studies
Mechanism of Action
The mechanism by which [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde exerts its effects involves interactions with various molecular targets and pathways. For instance, its cytotoxic activity is believed to result from the induction of oxidative stress in tumor cells, leading to cell death. The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
2-[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde
Reactivity:
- Undergoes a cascade reaction with aniline to form 2-oxabicyclo[3.3.1]non-7-en-6-ones via imine formation, aza-Michael addition, and Mannich transannular cyclization .
- The absence of the second methyl group in the target compound likely reduces steric hindrance, enabling faster reaction kinetics.
Applications : Used as a precursor for bicyclic frameworks in medicinal chemistry .
2-(Cyclohexa-2,5-dien-1-yl)acetaldehyde
Structural Differences: Lacks both methyl and oxy substituents on the cyclohexadienone ring, simplifying the electronic environment . Reactivity:
- Employed in Mukaiyama aldol reactions, but phenylacetaldehyde derivatives are unsuitable due to preferential enolsilylation .
- The conjugated diene system enhances electrophilicity, making it reactive in oxidation reactions (e.g., with DDQ) .
Applications : Serves as a functional equivalent in synthetic pathways requiring conjugated aldehydes .
Ethyl 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Structural Differences : Contains an ethyl ester and hydroxyl group instead of the acetaldehyde and oxy-methyl substituents (Molecular formula: C₁₀H₁₂O₄ , MW: 196 Da) .
Reactivity :
- The ester group reduces electrophilicity compared to the aldehyde, favoring hydrolysis or transesterification over nucleophilic addition.
- Hydroxyl group enables hydrogen bonding, improving solubility in polar solvents . Applications: Potential intermediate in polymer or pharmaceutical synthesis .
Physicochemical and Functional Comparisons
Table 1: Key Properties of [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde and Analogs
Biological Activity
[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde, also known by its CAS number 941283-16-5, is a complex organic compound characterized by a cyclohexadiene core with both aldehyde and ether functionalities. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is CHO, with a molecular weight of approximately 180.20 g/mol. The compound features a conjugated diene system that allows for various chemical reactions, including nucleophilic additions due to the aldehyde functional group.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 180.20 g/mol |
| LogP | 1.0458 |
| Polar Surface Area | 43.37 Ų |
Antioxidant Properties
Research indicates that compounds with similar structures may exhibit antioxidant properties. The presence of the conjugated diene system in [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde suggests potential reactivity with free radicals, which could lead to protective effects against oxidative stress in biological systems. Studies on related compounds have shown that they can scavenge free radicals effectively, reducing oxidative damage in cells .
Anticancer Activity
Preliminary studies have explored the anticancer potential of compounds structurally related to [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde. For instance, certain derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can trigger cell death pathways .
Enzyme Interaction Studies
The interaction of [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde with enzymes such as cyclooxygenase (COX) has been investigated. These interactions are crucial for understanding its potential role in inflammatory processes and cancer progression. Certain studies suggest that similar compounds can modulate COX activity, influencing the production of bioactive metabolites like prostaglandins .
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of various organic compounds including those similar to [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde using the DPPH radical scavenging assay. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity that may be attributed to the compound's ability to donate electrons and stabilize free radicals .
Anticancer Mechanisms
In a separate investigation focusing on anticancer properties, derivatives of [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde were tested against breast cancer cell lines. The results demonstrated that these compounds inhibited cell growth by inducing apoptosis through ROS-mediated pathways, highlighting their potential as therapeutic agents in cancer treatment .
Q & A
Basic: What synthetic methodologies are recommended for preparing [(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde?
Answer:
The compound can be synthesized via Mukaiyama aldol reactions using acetaldehyde derivatives and functionalized cyclohexadienone precursors. For example, analogous syntheses employ 2-(cyclohexa-2,5-dien-1-yl)acetaldehyde in aldol couplings with pyrrole esters under Lewis acid catalysis (e.g., BF₃·OEt₂). Post-reaction oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may stabilize the oxocyclohexadienyl moiety . Key steps include:
- Reflux conditions : Ethanol or THF as solvents, 60–80°C, 4–12 hours.
- Purification : Flash chromatography (hexane:ethyl acetate gradients) or preparative HPLC with chiral columns (e.g., CHIRALPAK IC-3, 50% IPA/hexane, 1.0 mL/min flow rate) to isolate diastereomers .
Advanced: How can low yields in the Mukaiyama aldol reaction for this compound be mitigated?
Answer:
Low yields often arise from competing enolsilylation or poor electrophilic activation. Strategies include:
- Catalyst optimization : Use of bulky Lewis acids (e.g., TiCl₄) to enhance regioselectivity.
- Substrate pre-activation : Pre-forming the oxo-carbenium ion intermediate via triflic anhydride to accelerate the aldol step .
- Temperature control : Lower temperatures (−20°C to 0°C) reduce side reactions.
- Scalable purification : Employ simulated moving bed (SMB) chromatography for high-throughput separation .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., cyclohexadienyl proton splitting patterns at δ 5.5–6.5 ppm) and acetaldehyde chain integration .
- X-ray crystallography : SHELXL-based refinement for resolving tautomeric forms (e.g., keto-enol equilibria) and absolute configuration .
- HPLC-MS : Chiral columns (e.g., CHIRALPAK IC-3) paired with ESI-MS to verify purity and molecular ion peaks .
Advanced: How does the cyclohexadienone ring influence the compound’s reactivity in condensation reactions?
Answer:
The 4-oxocyclohexa-2,5-dien-1-yl group acts as a conjugated enone system, enabling:
- Michael addition : Nucleophilic attack at the β-position of the carbonyl.
- Electrophilic aromatic substitution : Directed by the electron-withdrawing oxo group.
- Tautomerism : Keto-enol equilibria can lead to unexpected byproducts; DFT calculations (B3LYP/6-31G*) help predict dominant tautomers .
Experimental validation via UV-Vis spectroscopy (λmax shifts) and variable-temperature NMR is recommended .
Data Contradiction: How to resolve discrepancies between theoretical and experimental spectroscopic data?
Answer:
- Empirical corrections : Apply spherical harmonic models (e.g., Blessing’s absorption correction) to XRD data for anisotropic effects .
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (GIAO method) at the MP2/cc-pVTZ level.
- Isotopic labeling : Use ²H or ¹³C-labeled precursors to track unexpected rearrangements .
Advanced: What methodologies assess the compound’s bioactivity in proteasomal inhibition studies?
Answer:
- Proteasome-Glo™ assays : Measure chymotrypsin-like activity inhibition via luminescence (IC₅₀ determination) .
- Crystallographic docking : Use SHELX-refined structures for molecular docking (AutoDock Vina) to predict binding to the 20S proteasome .
- In vivo models : Zebrafish or murine xenografts for antitumor activity, paired with HPLC-MS to monitor metabolite stability .
Basic: What precautions are necessary for handling this compound’s acetaldehyde moiety?
Answer:
- Stability : Store at −20°C under argon to prevent oxidation to acetic acid.
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to acetaldehyde’s volatility and irritant properties .
- Reaction quenching : Neutralize residual aldehydes with bisulfite scrubbers post-synthesis .
Advanced: How can computational modeling guide the design of derivatives with enhanced stability?
Answer:
- QM/MM simulations : Model hydrolysis pathways of the acetaldehyde chain in aqueous buffers.
- Solvent effects : COSMO-RS calculations predict solubility and degradation rates in polar aprotic solvents.
- Transition state analysis : Identify steric bottlenecks (e.g., cyclohexadienyl methyl groups) using NEB (nudged elastic band) methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
